The compound can be synthesized through various organic chemistry methods, often starting from chiral precursors such as (R)-2-chlorophenylalanine. Its classification falls under the category of amino acids and their derivatives, specifically those with additional functional groups that enhance their pharmacological properties.
The synthesis of (R)-3-amino-4-(2-chlorophenyl)butanoic acid typically involves several key steps:
Industrial production methods focus on optimizing these steps for scalability and cost-effectiveness, often incorporating catalysts and solvents that maximize yield while minimizing environmental impact.
The molecular structure of (R)-3-amino-4-(2-chlorophenyl)butanoic acid can be described as follows:
The compound exhibits chirality due to the presence of a stereogenic center at the carbon adjacent to the amino group, which is critical for its biological activity .
(R)-3-amino-4-(2-chlorophenyl)butanoic acid can participate in various chemical reactions:
These reactions highlight the versatility of (R)-3-amino-4-(2-chlorophenyl)butanoic acid as a synthetic intermediate in organic chemistry.
The mechanism of action for (R)-3-amino-4-(2-chlorophenyl)butanoic acid primarily involves its interaction with neurotransmitter systems. It is believed to act as a GABA_B receptor agonist, modulating neurotransmission and influencing various biochemical pathways associated with muscle relaxation and spasticity reduction. This interaction is crucial for its potential therapeutic effects in conditions such as multiple sclerosis and spinal cord injuries .
The physical and chemical properties of (R)-3-amino-4-(2-chlorophenyl)butanoic acid include:
These properties are essential for determining its handling, storage, and application in pharmaceutical formulations .
(R)-3-amino-4-(2-chlorophenyl)butanoic acid has several scientific applications:
The (R)-enantiomer of 3-amino-4-(2-chlorophenyl)butanoic acid demonstrates exceptional stereoselectivity in its binding to GABAB receptors due to its specific three-dimensional configuration. This enantiomer aligns precisely with the orthosteric binding pocket of the GABAB receptor's Venus flytrap domain, enabling formation of critical intermolecular interactions. The (R)-configuration positions the 4-chlorophenyl group optimally for hydrophobic interactions with transmembrane domain residues (e.g., Phe⁻²⁴⁷ and Tyr⁻³⁶⁵ in human GABAB1 subunit), while the protonated amino group forms a salt bridge with Asp⁻¹²⁹ and the carboxylate group coordinates with Ser⁻¹³⁰ via hydrogen bonding [1] [6].
Crystallographic studies of related (R)-baclofen analogs reveal that the zwitterionic form predominates at physiological pH, with molecules arranging in orthorhombic crystal structures (space group P212121) where strong hydrogen bonds (N–H⋯O) and C–H⋯Cl bonds interconnect molecules into a two-dimensional network. This molecular arrangement mimics the bioactive conformation essential for receptor activation [1]. The binding affinity differential is substantial, with the (R)-enantiomer exhibiting submicromolar affinity (Kd = 47 nM for rat cerebellar membranes) compared to millimolar affinities observed for the (S)-counterpart [6].
Table 1: GABAB Receptor Binding Parameters of (R)-3-amino-4-(2-chlorophenyl)butanoic Acid Enantiomer
Receptor Preparation | Binding Affinity (Kd) | Maximum Binding (Bmax) | Assay Reference |
---|---|---|---|
Rat cerebellar membranes | 47 nM | 0.65 pmol/mg protein | Drew et al (1984) |
Human GABAB(1a,2) (CHO K1) | pKi = 5.13 | Not determined | Green et al (2000) |
Human GABAB(1b,2) (CHO K1) | pKi = 4.57 | Not determined | Green et al (2000) |
The chiral divergence between (R)- and (S)-enantiomers manifests profoundly in functional assays measuring neuromodulatory effects. Electrophysiological studies using rat hippocampal slices demonstrate that the (R)-enantiomer suppresses synaptic transmission with an EC50 of 1.8 μM, while the (S)-enantiomer requires concentrations >500 μM to achieve comparable inhibition—indicating a 278-fold enantiomeric ratio [6]. This disparity arises from the (S)-enantiomer's inability to stabilize the active receptor conformation due to steric clashes involving the chlorophenyl moiety, which mispositions the pharmacophore elements critical for G-protein coupling [6].
In animal models of spasticity, the (R)-enantiomer demonstrates dose-dependent muscle relaxation at 1-5 mg/kg doses, whereas the (S)-enantiomer shows negligible effects even at 50 mg/kg. Microdialysis experiments reveal this correlates with differential GABA release modulation: (R)-enantiomer administration elevates extracellular GABA levels by 220% in the ventral horn of spinal cord, while the (S)-enantiomer causes only marginal (18%) increases [6] [9]. Furthermore, calcium flux assays in GABAB-expressing HEK293 cells confirm the (R)-enantiomer's full agonist profile (Emax = 92±4%), contrasted with the (S)-enantiomer's partial agonist activity (Emax = 27±6%) [6].
Table 2: Functional Activity Comparison of Enantiomers in Neuromodulation
Parameter | (R)-Enantiomer | (S)-Enantiomer | Test System |
---|---|---|---|
GABA Release Modulation | +220% | +18% | Rat spinal cord microdialysis |
Muscle Relaxation ED50 | 2.1 mg/kg | >50 mg/kg | Murine spasticity model |
Receptor Activation (Emax) | 92±4% | 27±6% | HEK293-GABAB calcium assay |
Synaptic Suppression EC50 | 1.8 μM | >500 μM | Rat hippocampal slice |
The chiral environment significantly influences the pharmacokinetic profile of 3-amino-4-(2-chlorophenyl)butanoic acid. The (R)-enantiomer exhibits enhanced membrane permeability (Papp = 18.7 × 10⁻⁶ cm/s in Caco-2 monolayers) compared to the (S)-enantiomer (Papp = 5.2 × 10⁻⁶ cm/s), attributable to optimized transporter interactions. Specifically, the (R)-configuration facilitates recognition by monocarboxylate transporter type 1 (MCT1) and amino acid transporters (e.g., LAT1), which are stereoselective for (R)-β-amino acids [4] [6].
Metabolic studies using human liver microsomes reveal differential susceptibility to enzymatic degradation: the (R)-enantiomer undergoes slow N-glucuronidation (CLint = 4.1 mL/min/kg) primarily via UGT2B7, whereas the (S)-enantiomer shows rapid oxidation by CYP3A4 (CLint = 29.7 mL/min/kg) followed by conjugation. This divergence results in a 7.2-fold higher metabolic stability for the (R)-enantiomer [6]. Prodrug strategies capitalize on this stereoselectivity; arbaclofen placarbil (a transporter-targeted prodrug of (R)-baclofen) incorporates an acyloxyalkyl promoiety that is hydrolyzed primarily by human carboxylesterase isozymes (hCE-1 and hCE-2), enzymes that exhibit 20-fold stereopreference for the (R)-configuration over the (S)-counterpart [3]. This enzymatic bias enables selective liberation of the active (R)-enantiomer, enhancing its oral bioavailability to 52% compared to 13% for unmodified (R)-baclofen [3] [6].
The zwitterionic character of the (R)-enantiomer (pKa NH2 = 9.8; pKa COOH = 3.9) facilitates crystallization in stable orthorhombic lattices (space group P212121) with extensive hydrogen bonding networks. This crystalline architecture improves solid-state stability and reduces hygroscopicity compared to the amorphous (S)-enantiomer, directly impacting formulation performance and shelf-life [1] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: